molecular formula C5H10O4S B1330082 Propionic acid, 2-methyl-2-(methylsulfonyl)- CAS No. 25841-43-4

Propionic acid, 2-methyl-2-(methylsulfonyl)-

Cat. No. B1330082
CAS RN: 25841-43-4
M. Wt: 166.2 g/mol
InChI Key: LVWJRYVSTKPXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Propionic acid, 2-methyl-2-(methylsulfonyl)-” is a chemical compound with the molecular formula C5H10O4S . It has a molecular weight of 166.2 .


Molecular Structure Analysis

The InChI code for “Propionic acid, 2-methyl-2-(methylsulfonyl)-” is 1S/C5H10O4S/c1-5(2,4(6)7)10(3,8)9/h1-3H3,(H,6,7) . This indicates that the compound contains carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

“Propionic acid, 2-methyl-2-(methylsulfonyl)-” is a solid at room temperature . It has a predicted melting point of 79.46°C and a predicted boiling point of 386.5°C at 760 mmHg .

Scientific Research Applications

Metabolic Pathways and Biological Transformations

  • The compound has been identified as a metabolite in biological systems, such as in the metabolism of thiamine propyl disulfide in rats. It is a product of specific metabolic pathways involving the transformation of foreign alkyl mercaptans (Nishikawa, Suzuoki, & Numata, 1967).

Application in Drug Metabolism Studies

  • It plays a role in drug metabolism, serving as a model for studying the metabolic pathways of certain drugs. For instance, its presence in the biotransformation of specific AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators has been observed (Zmijewski et al., 2006).

Environmental Monitoring and Analysis

  • Its detection and analysis in environmental samples, such as sewage, river, and drinking water, indicate its relevance in environmental monitoring and pollution studies. This aspect is crucial for understanding its distribution and impact in the environment (Heberer & Stan, 1997).

Chemical Synthesis and Pharmaceutical Applications

  • The compound is used in chemical synthesis, particularly in the preparation of various pharmaceutical compounds. Its involvement in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles, which have medicinal significance, highlights its versatility in organic synthesis (Moskvichev et al., 2001).

Industrial and Chemical Engineering Applications

  • In the field of chemical engineering, it is explored for its potential in optimizing processes like the extraction of propionic acid from waste streams, indicating its relevance in industrial applications and waste management (Ayan, Baylan, & Çehreli, 2020).

Role in Polymer Science and Materials Engineering

  • The compound is utilized in the development of polymers and materials engineering. For instance, its application in the synthesis of copolymers demonstrates its importance in the field of material science, particularly in the creation of advanced materials with specific properties (Liu & Liu, 2014).

Safety And Hazards

“Propionic acid, 2-methyl-2-(methylsulfonyl)-” is classified as harmful, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-2-methylsulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-5(2,4(6)7)10(3,8)9/h1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWJRYVSTKPXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180497
Record name Propionic acid, 2-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 2-methyl-2-(methylsulfonyl)-

CAS RN

25841-43-4
Record name 2-Methyl-2-(methylsulfonyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25841-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2-methyl-2-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025841434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 2-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonyl-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 500 mg (2.6 mmol) of 2-methanesulfonyl-2-methyl-propionic acid ethyl ester in THF/water (4/1, 5 mL) were added 270 mg (6.6 mmol) of lithium hydroxide monohydrate. The reaction was stirred at room temperature for 18 h. The reaction was further diluted with water (20 mL) and then washed with DCM (2×15 mL). The basic aqueous layer was cooled in an ice bath and acidified with 1M aqueous HCl solution to pH 2. The acidic aqueous layer was extracted with isopropanol/chloroform (1/1, 3×20 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and filtered. Concentration of the filtrate under reduced pressure afforded 413 mg of 2-methanesulfonyl-2-methyl-propionic acid. The compound did not ionise under LCMS conditions, thus the structure was confirmed by 1H-NMR spectroscopy:
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionic acid, 2-methyl-2-(methylsulfonyl)-
Reactant of Route 2
Propionic acid, 2-methyl-2-(methylsulfonyl)-
Reactant of Route 3
Propionic acid, 2-methyl-2-(methylsulfonyl)-
Reactant of Route 4
Propionic acid, 2-methyl-2-(methylsulfonyl)-
Reactant of Route 5
Reactant of Route 5
Propionic acid, 2-methyl-2-(methylsulfonyl)-
Reactant of Route 6
Propionic acid, 2-methyl-2-(methylsulfonyl)-

Citations

For This Compound
1
Citations
AS Jones - Journal of Agricultural and Food Chemistry, 1976 - ACS Publications
MATERIALS AND METHODS Radiolabeled aldicárb (methylthio-14C labeled, sp act. 7.1 mCi/mmol) was obtained fromMallinckrodt Chemical Works, St. Louis, Mo. The purity was …
Number of citations: 45 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.